molecular formula C86H124N18O28 B10822474 (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Cat. No.: B10822474
M. Wt: 1858.0 g/mol
InChI Key: LUWNQRCIIOOCLS-ITDBXDHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Nrf2 peptide is a compound designed to disrupt the interaction between Nuclear Factor Erythroid-2-related factor 2 (Nrf2) and Kelch-like ECH-associated protein 1 (Keap1). This interaction is crucial for regulating the cellular response to oxidative stress. Nrf2 is a transcription factor that controls the expression of over 200 genes involved in antioxidant defense, detoxification, and cellular protection. By inhibiting the Nrf2-Keap1 interaction, the Nrf2 peptide aims to enhance the cellular defense mechanisms against oxidative stress and related diseases .

Preparation Methods

The synthesis of Nrf2 peptides involves the use of hydrocarbon stapling techniques to create constrained and functionalized peptides. This method enhances the stability and cell permeability of the peptides. The synthetic route typically includes the following steps:

Industrial production methods for Nrf2 peptides are still under development, focusing on optimizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

The Nrf2 peptide primarily undergoes interactions with proteins rather than traditional chemical reactions. it can be involved in the following types of interactions:

Common reagents and conditions used in these interactions include aqueous buffers, physiological pH, and room temperature. The major product formed from these interactions is the stabilized Nrf2 protein, which can then translocate to the nucleus and activate gene transcription.

Scientific Research Applications

The Nrf2 peptide has several scientific research applications:

Mechanism of Action

The Nrf2 peptide exerts its effects by binding to the Keap1 protein, thereby preventing Keap1 from promoting the ubiquitination and degradation of Nrf2. This stabilization allows Nrf2 to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the transcription of genes involved in antioxidant defense, detoxification, and cellular protection .

Comparison with Similar Compounds

The Nrf2 peptide is unique in its ability to disrupt the Nrf2-Keap1 interaction with high specificity and affinity. Similar compounds include:

The Nrf2 peptide stands out due to its engineered stability, cell permeability, and high binding affinity, making it a promising candidate for therapeutic development.

Properties

Molecular Formula

C86H124N18O28

Molecular Weight

1858.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C86H124N18O28/c1-43(2)35-57(98-76(121)53(25-30-64(88)106)93-73(118)47(8)91-79(124)59(38-49-19-13-10-14-20-49)101-82(127)60(97-72(117)46(7)87)39-50-21-15-11-16-22-50)80(125)95-54(26-31-65(89)107)77(122)99-58(36-44(3)4)81(126)102-62(41-70(115)116)84(129)96-55(28-33-68(111)112)75(120)94-56(29-34-69(113)114)78(123)104-71(48(9)105)85(130)90-42-66(108)92-52(27-32-67(109)110)74(119)100-61(40-51-23-17-12-18-24-51)83(128)103-63(86(131)132)37-45(5)6/h10-24,43-48,52-63,71,105H,25-42,87H2,1-9H3,(H2,88,106)(H2,89,107)(H,90,130)(H,91,124)(H,92,108)(H,93,118)(H,94,120)(H,95,125)(H,96,129)(H,97,117)(H,98,121)(H,99,122)(H,100,119)(H,101,127)(H,102,126)(H,103,128)(H,104,123)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,131,132)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1

InChI Key

LUWNQRCIIOOCLS-ITDBXDHNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N

Origin of Product

United States

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